molecular formula C20H19N5O2S2 B4617818 N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No.: B4617818
M. Wt: 425.5 g/mol
InChI Key: DWTRYHLHSXGYET-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C20H19N5O2S2 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.09801721 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives have been extensively investigated for their anticancer properties. A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings demonstrated potential antitumor activity in vitro against approximately 60 human tumor cell lines derived from nine neoplastic diseases. This research suggests that such structures could be promising leads in the development of novel anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Anti-inflammatory and Antimicrobial Applications

Novel benzothiazole derivatives have shown significant in vitro and in vivo anti-inflammatory activity, as well as antimicrobial effects. For instance, benzothiazole/benzoxazole derivatives were investigated for their anti-inflammatory activity and p38α MAP kinase inhibition, indicating potential for therapeutic use in inflammatory conditions (Tariq, Kamboj, Alam, & Amir, 2018). Additionally, the antimicrobial activities of novel triazole derivatives, including their effectiveness against various Candida species and pathogenic bacteria, highlight the potential of benzothiazole compounds in combating microbial infections (Altıntop et al., 2011).

Antiviral and Antibacterial Potentials

Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have been designed, synthesized, and evaluated for their antiviral and antibacterial activities. Notably, some compounds demonstrated good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against various pathogens, showcasing their potential as molecular templates in the search for highly-efficient antiviral and antibacterial agents (Tang et al., 2019).

Enzyme Inhibition for Therapeutic Targets

The design and synthesis of benzothiazole derivatives for inhibiting specific enzymes, such as phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), are crucial for developing targeted cancer therapies. Investigations into various heterocycles to improve metabolic stability indicate the versatility of benzothiazole compounds in drug design and optimization (Stec et al., 2011).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[4-ethyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S2/c1-3-25-18(13-8-4-6-10-15(13)27-2)23-24-20(25)28-12-17(26)22-19-21-14-9-5-7-11-16(14)29-19/h4-11H,3,12H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTRYHLHSXGYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.